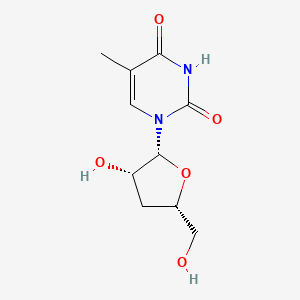
2,4(1H,3H)-Pyrimidinedione, 1-(3-deoxy-beta-D-threo-pentofuranosyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-5-methyluridine: is a modified nucleoside analog derived from uridine It is characterized by the absence of a hydroxyl group at the 3’ position and the presence of a methyl group at the 5’ position of the uracil base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-5-methyluridine typically involves the following steps:
Starting Material: The synthesis begins with uridine, a naturally occurring nucleoside.
Methylation: The 5’ position of the uracil base is methylated using methyl iodide in the presence of a base such as sodium hydride.
Deoxygenation: The hydroxyl group at the 3’ position is removed through a reduction reaction, often using reagents like tributyltin hydride and a radical initiator.
Industrial Production Methods
Industrial production of 3-Deoxy-5-methyluridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions
3-Deoxy-5-methyluridine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can further modify the nucleoside structure.
Substitution: The methyl group at the 5’ position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include various uracil derivatives and modified nucleosides with altered biological activities.
Scientific Research Applications
3-Deoxy-5-methyluridine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA and RNA interactions, particularly in the context of genetic research.
Medicine: Investigated for its potential antiviral and anticancer properties. It can be incorporated into nucleic acids, disrupting normal cellular processes.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Deoxy-5-methyluridine involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal base pairing and replication processes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA and RNA polymerases, as well as various enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
3-Deoxy-5-methyluridine: can be compared with other nucleoside analogs such as:
5-Methyluridine: Similar structure but retains the hydroxyl group at the 3’ position.
3-Deoxyuridine: Lacks the methyl group at the 5’ position.
5-Fluorouridine: Contains a fluorine atom at the 5’ position instead of a methyl group.
The uniqueness of 3-Deoxy-5-methyluridine lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
114672-74-1 |
|---|---|
Molecular Formula |
C10H14N2O5 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-8(5)15)9-7(14)2-6(4-13)17-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,9+/m0/s1 |
InChI Key |
UYUWZFRYAAHPDN-ACLDMZEESA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C[C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















